molecular formula C10H19N B2909580 Cyclobutyl(cyclopentyl)methanamine CAS No. 1334913-79-9

Cyclobutyl(cyclopentyl)methanamine

Cat. No.: B2909580
CAS No.: 1334913-79-9
M. Wt: 153.269
InChI Key: SMICQCUOJANZEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclobutyl(cyclopentyl)methanamine is an organic compound featuring a cyclobutyl group, a cyclopentyl group, and an amine group attached to a methylene bridge

Synthetic Routes and Reaction Conditions:

  • Reduction of Cyclobutyl(cyclopentyl)ketone: The compound can be synthesized by reducing cyclobutyl(cyclopentyl)ketone using reducing agents such as lithium aluminum hydride (LiAlH4) in anhydrous ether.

  • Amination of Cyclobutyl(cyclopentyl)halides: Another method involves the amination of cyclobutyl(cyclopentyl)halides using ammonia or primary amines under high pressure and temperature conditions.

Industrial Production Methods: Industrial production typically involves large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to achieve industrial-scale synthesis.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding oxo-compounds.

  • Reduction: Reduction reactions can convert the amine group to an amine derivative.

  • Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to various substituted derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles such as alkyl halides and amines are used under various conditions.

Major Products Formed:

  • Oxidation: Cyclobutyl(cyclopentyl)ketone

  • Reduction: Cyclobutyl(cyclopentyl)methanol

  • Substitution: Various alkylated or aminated derivatives

Scientific Research Applications

Cyclobutyl(cyclopentyl)methanamine has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound can be used as a probe in biological studies to understand molecular interactions.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which cyclobutyl(cyclopentyl)methanamine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

Cyclobutyl(cyclopentyl)methanamine is unique due to its specific structural features. Similar compounds include:

  • Cyclobutyl(cyclohexyl)methanamine

  • Cyclopentyl(cycloheptyl)methanamine

  • Cyclopropyl(cyclopentyl)methanamine

These compounds share the cycloalkyl groups but differ in the size and structure of the rings, leading to variations in their chemical properties and applications.

Properties

IUPAC Name

cyclobutyl(cyclopentyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N/c11-10(9-6-3-7-9)8-4-1-2-5-8/h8-10H,1-7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMICQCUOJANZEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(C2CCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.